

Application Notes and Protocols for Culturing Berkelic Acid-Producing Fungus

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Berkelic acid*

Cat. No.: *B1263399*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the cultivation of the extremophilic fungus *Penicillium* sp., isolated from the acidic environment of the Berkeley Pit Lake, which is known to produce the novel spiroketal, **Berkelic acid**. The provided methodologies are based on published research and are intended to guide the laboratory-scale production of this potentially therapeutic secondary metabolite.

Introduction

Berkelic acid is a fungal metabolite with selective anticancer activity, originally isolated from a *Penicillium* species thriving in the harsh, acidic, and metal-rich environment of the Berkeley Pit Lake in Butte, Montana.^[1] This unique origin suggests that the producing fungus possesses distinct metabolic pathways, making the optimization of its culture conditions crucial for the production of **Berkelic acid** and other bioactive compounds. These notes also touch upon the phenomenon of co-culturing fungi from this environment, which has been shown to induce the production of other novel molecules not observed in axenic cultures.^[2]

Fungal Strain

The primary producer of **Berkelic acid** and other related metabolites such as berkeleyacetals and berkeleyamides is a strain identified as *Penicillium rubrum*, isolated from a deep-water sample of the Berkeley Pit Lake.^{[3][4]} For the production of other unique compounds like

berkeleylactones, a co-culture of *Penicillium fuscum* and *Penicillium camembertii/clavigerum* from the same habitat has been utilized.[\[2\]](#)

Culturing Conditions for Berkelic Acid Production

The following table summarizes the key parameters for the submerged fermentation of *Penicillium rubrum* for the production of **Berkelic acid** and related metabolites.

| Parameter | Value/Condition | Source |
|-----------------|--|---|
| Fungal Strain | <i>Penicillium rubrum</i> (isolated from Berkeley Pit Lake) | [3] [4] |
| Culture Medium | DIFCO® Potato Dextrose Broth (PDB) | [5] |
| pH of Medium | 2.7 (acidified with sulfuric acid) | [5] |
| Culture Volume | 300 mL in a 1 L Erlenmeyer flask | [5] |
| Agitation | 180 rpm for the first 4 days | [5] |
| Incubation | Static (no shaking) for the following 20 days | [5] |
| Temperature | Room temperature (approximately 25°C, as is standard for many <i>Penicillium</i> cultures) | General Practice |
| Incubation Time | 24 days total (4 days shaking + 20 days static) | [5] |

Experimental Protocols

Inoculum Preparation

A pure culture of *Penicillium rubrum* is required for inoculation. This can be maintained on Potato Dextrose Agar (PDA) plates.

Protocol:

- From a mature (7-10 days old) PDA plate culture of *Penicillium rubrum*, aseptically cut out several small agar plugs (approximately 5 mm x 5 mm) using a sterile scalpel or cork borer.
- Alternatively, a spore suspension can be prepared by flooding the surface of a mature PDA plate with a sterile saline solution (0.85% NaCl) containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface to dislodge the spores. The spore concentration should be adjusted as needed.
- Aseptically transfer two to three agar plugs or 1 mL of the spore suspension into each flask containing the sterile culture medium.

Submerged Fermentation for Berkelic Acid Production

This protocol is based on the reported successful cultivation of *Penicillium rubrum* for the production of secondary metabolites.[\[5\]](#)

Materials:

- 1 L Erlenmeyer flasks
- DIFCO® Potato Dextrose Broth (PDB)
- Sulfuric acid (H₂SO₄)
- Sterile water
- Inoculum of *Penicillium rubrum* (agar plugs or spore suspension)
- Orbital shaker
- Incubator

Protocol:

- Prepare the Potato Dextrose Broth according to the manufacturer's instructions.
- Adjust the pH of the medium to 2.7 using sulfuric acid.

- Dispense 300 mL of the acidified PDB into each 1 L Erlenmeyer flask.
- Sterilize the flasks containing the medium by autoclaving at 121°C for 15 minutes.
- Allow the medium to cool to room temperature before inoculation.
- Aseptically inoculate each flask with *Penicillium rubrum*.
- Incubate the flasks on an orbital shaker at 180 rpm for 4 days at room temperature (approximately 25°C).
- After the initial 4-day shaking period, transfer the flasks to a static incubator and continue the incubation for an additional 20 days at room temperature.

Extraction of Berkelic Acid

The following is a general protocol for the solvent extraction of **Berkelic acid** from the fermentation broth. **Berkelic acid**, being a carboxylic acid, is typically extracted into an organic solvent from the acidified aqueous broth.^[6]

Materials:

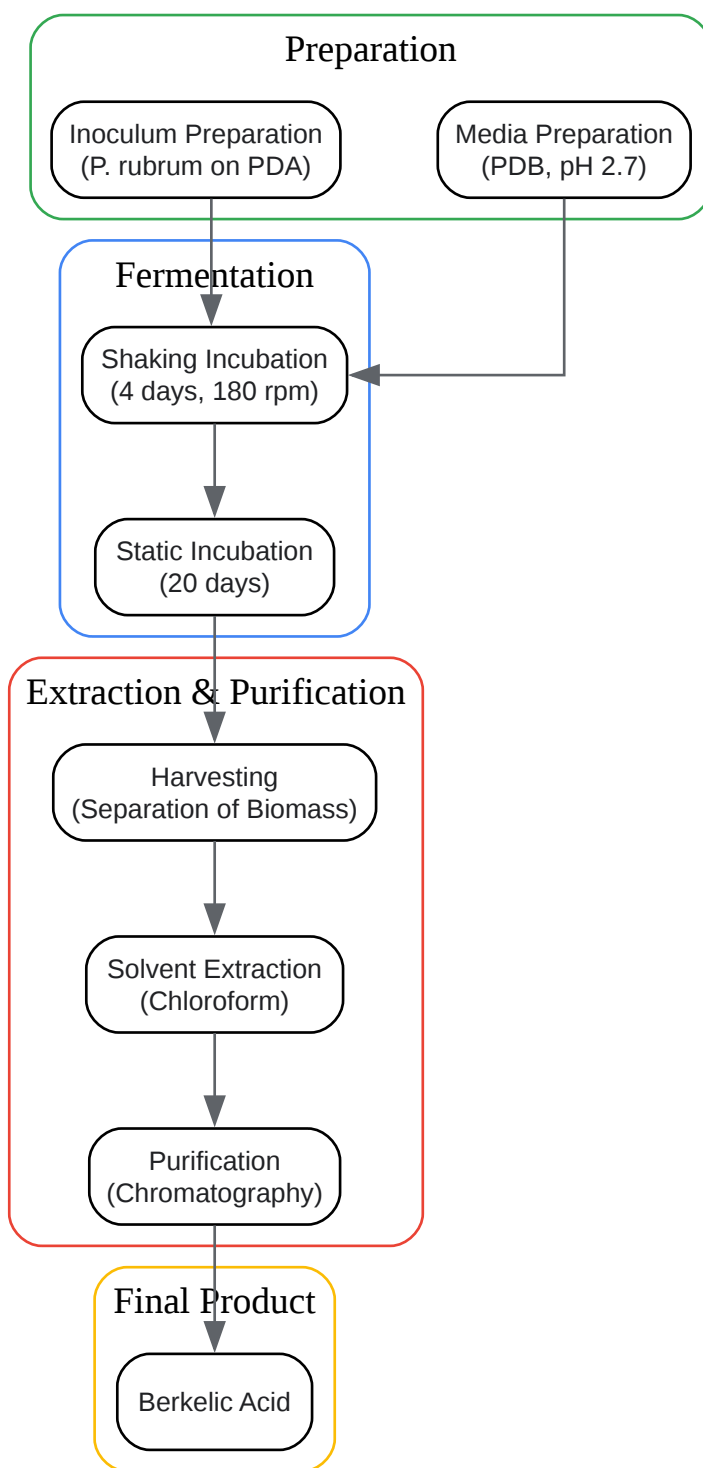
- Fermentation broth from *Penicillium rubrum* culture
- Chloroform (CHCl₃) or other suitable organic solvent (e.g., ethyl acetate)
- Separatory funnel
- Rotary evaporator

Protocol:

- At the end of the fermentation period, separate the fungal biomass from the culture broth by filtration or centrifugation.
- Acidify the cell-free broth further if necessary to ensure the **Berkelic acid** is in its undissociated form (typically pH < 3).
- Transfer the acidified broth to a separatory funnel.

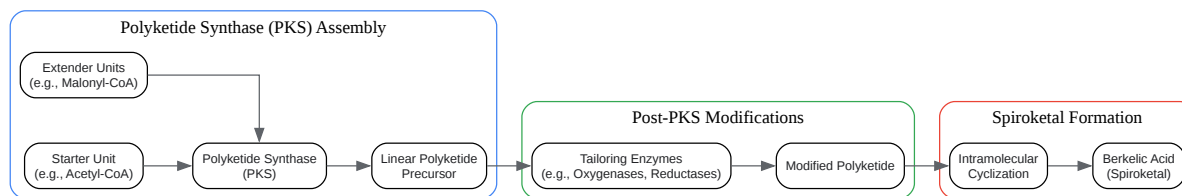
- Add an equal volume of chloroform to the separatory funnel.
- Shake the funnel vigorously for several minutes, periodically venting to release pressure.
- Allow the layers to separate. The organic layer (bottom layer for chloroform) will contain the extracted compounds.
- Drain the organic layer.
- Repeat the extraction of the aqueous layer with fresh chloroform at least two more times to maximize the recovery of **Berkelic acid**.
- Combine all the organic extracts.
- Concentrate the combined organic extracts using a rotary evaporator to obtain the crude extract containing **Berkelic acid**.
- The crude extract can then be further purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Berkelic acid** production.



[Click to download full resolution via product page](#)

Caption: Plausible biosynthetic pathway for **Berkelic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uop.edu.pk [uop.edu.pk]
- 2. Cryptic Biosynthesis of the Berkeleypenostatins from Coculture of Extremophilic Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stork: Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals [storkapp.me]
- 4. The berkeleyamides, amides from the acid lake fungus Penicillium rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Extraction chemistry of fermentation product carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Culturing Berkelic Acid-Producing Fungus]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1263399#culturing-conditions-for-berkelic-acid-producing-fungus>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com